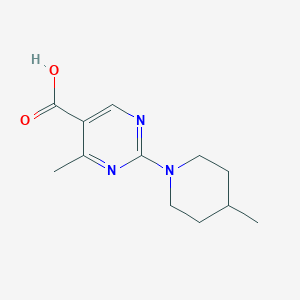

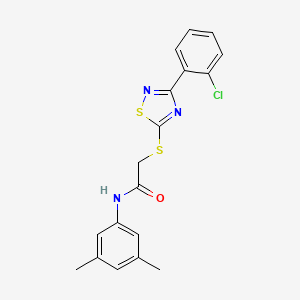

4-Methyl-2-(4-methyl-piperidin-1-YL)-pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (4M2MPPCA) is a novel, synthetically-produced compound that has recently been studied for its potential applications in scientific research. 4M2MPPCA is a derivative of pyrimidine, a heterocyclic organic compound, and is composed of a ring of three nitrogen atoms and two carbon atoms. It has a molecular weight of 209.27 g/mol and a melting point of 155-156 °C. 4M2MPPCA has been studied for its potential applications in the areas of drug synthesis and drug delivery, as well as its ability to act as a reaction intermediate in the synthesis of other compounds.

科学的研究の応用

Quantum Chemical and Molecular Dynamics Simulation Studies

The adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron were investigated using quantum chemical calculations and molecular dynamics simulations. The study focused on the global reactivity parameters and adsorption behaviors, providing insights into the inhibition efficiencies of these compounds for iron corrosion. This research is crucial for understanding how such compounds can protect metals from corrosion in industrial applications (Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

A series of novel piperidine-4-carboxamide derivatives were synthesized and evaluated for their in vivo angiogenesis inhibition using the chick chorioallantoic membrane (CAM) model. Their DNA cleavage abilities were also investigated, showing significant anti-angiogenic and DNA cleavage activities. This research highlights the potential of these compounds as anticancer agents by inhibiting blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Antimycobacterial Spiro-Piperidin-4-Ones

A study detailed the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, including multidrug-resistant strains. One compound, in particular, demonstrated significant in vitro activity, underscoring the potential of these compounds in treating tuberculosis. The research emphasizes the importance of structural modifications for enhancing antimycobacterial activity (Kumar et al., 2008).

Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines

Another study introduced a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation and beta-iodination of amino acids. This procedure enables the introduction of different substituents, contributing to the diversity of biologically active compounds. The research provides a valuable methodology for synthesizing complex nitrogen-containing cycles, relevant in drug development (Boto et al., 2001).

特性

IUPAC Name |

4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-3-5-15(6-4-8)12-13-7-10(11(16)17)9(2)14-12/h7-8H,3-6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWJRRHPKSOARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2877482.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2877484.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2877485.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)

![[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2877502.png)

![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)